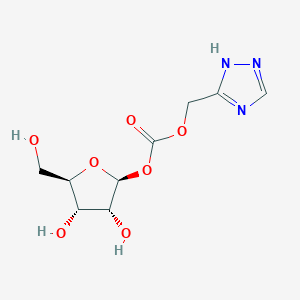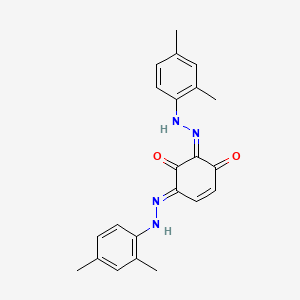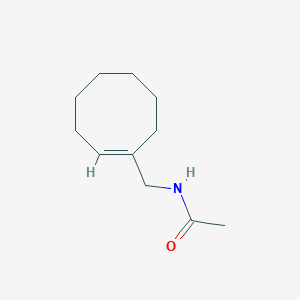
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is a chemical compound known for its role as an intermediate in the synthesis of ribavirin, an antiviral medication. This compound is characterized by its unique structure, which includes a ribofuranosyl group attached to a triazole ring, making it a significant molecule in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester involves several steps. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic processes to produce the compound. This method is advantageous due to its efficiency and specificity .
In industrial production, the compound is synthesized through a series of chemical reactions that involve the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.
Análisis De Reacciones Químicas
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the production of antiviral drugs, particularly ribavirin, which is used to treat various viral infections .
Mecanismo De Acción
The mechanism of action of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is primarily related to its role as an intermediate in the synthesis of ribavirin. Ribavirin exerts its antiviral effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP). This inhibition leads to a decrease in the production of viral RNA, thereby preventing viral replication .
Comparación Con Compuestos Similares
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is similar to other nucleoside analogs, such as ribavirin and its derivatives. it is unique due to its specific structure and the presence of the methyl ester group. This structural difference contributes to its distinct chemical properties and biological activities .
Similar compounds include:
- Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide)
- Viramidine (1-β-D-ribofuranosyl-1,2,4-triazole-3-carbonitryl)
- 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic acid methyl ester .
Propiedades
Fórmula molecular |
C9H13N3O7 |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 1H-1,2,4-triazol-5-ylmethyl carbonate |
InChI |
InChI=1S/C9H13N3O7/c13-1-4-6(14)7(15)8(18-4)19-9(16)17-2-5-10-3-11-12-5/h3-4,6-8,13-15H,1-2H2,(H,10,11,12)/t4-,6-,7-,8+/m1/s1 |
Clave InChI |
HOYRAVSFLFXBCY-JBBNEOJLSA-N |
SMILES isomérico |
C1=NNC(=N1)COC(=O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=NNC(=N1)COC(=O)OC2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)


![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)

![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)

![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)

